molecular formula C23H26N2O6 B603688 3,3'-((2,5-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-11-1

3,3'-((2,5-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Katalognummer: B603688
CAS-Nummer: 883086-11-1
Molekulargewicht: 426.5g/mol
InChI-Schlüssel: FWTWUPJAFLYJRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3'-((2,5-Dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic bis(pyridinone) derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the bis(cyclic enone) core are valuable scaffolds in the synthesis of complex heterocyclic systems with potential biological activity . Its molecular structure is related to privileged heterocyclic scaffolds found in alkaloids and other bioactive molecules, which have demonstrated diverse activities in research settings, including antiproliferative effects and the induction of apoptosis in human cancer cell lines . The presence of the 2,5-dimethoxyphenyl moiety is a notable structural feature, as similar aromatic systems are present in compounds that have been investigated as potent and selective antagonists for certain nuclear receptors, such as the Pregnane X Receptor (PXR) . This suggests potential research applications in the field of receptor antagonism and the regulation of drug metabolism pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, utilizing proper personal protective equipment and safety protocols.

Eigenschaften

IUPAC Name

3-[(2,5-dimethoxyphenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-12-9-16(26)20(22(28)24(12)3)19(15-11-14(30-5)7-8-18(15)31-6)21-17(27)10-13(2)25(4)23(21)29/h7-11,19,26-27H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTWUPJAFLYJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=C(C=CC(=C2)OC)OC)C3=C(C=C(N(C3=O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3,3'-((2,5-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), with the CAS number 883086-11-1 and molecular formula C23H26N2O6C_{23}H_{26}N_{2}O_{6}, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

3 3 2 5 dimethoxyphenyl methylene bis 4 hydroxy 1 6 dimethylpyridin 2 1H one \text{3 3 2 5 dimethoxyphenyl methylene bis 4 hydroxy 1 6 dimethylpyridin 2 1H one }
PropertyValue
Molecular Weight426.5 g/mol
Molecular FormulaC23H26N2O6C_{23}H_{26}N_{2}O_{6}
CAS Number883086-11-1

Anticancer Properties

Recent studies have indicated that compounds similar to 3,3'-((2,5-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) exhibit significant anticancer activities. For instance, research on benzoxazine derivatives has shown their ability to induce autophagy and apoptosis in cancer cells. The mechanism involves the modulation of the mTOR pathway, which is critical for cell survival and growth. Specifically, compounds that affect this pathway can lead to increased expression of autophagy-related proteins such as ATG5 and LC3-II while decreasing p62 levels after prolonged exposure .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar derivatives have demonstrated broad-spectrum antimicrobial activity without hemolytic effects on human erythrocytes. This suggests a promising application for treating infections caused by resistant strains of bacteria and fungi .

The biological mechanisms underlying the activity of this compound are primarily linked to its structural features:

  • Autophagy Induction : The compound may enhance autophagic processes in cancer cells by downregulating mTOR and subsequently affecting PI3K/Akt pathways .
  • Apoptosis : The activation of caspase pathways indicates a pro-apoptotic effect, contributing to its anticancer properties .

Study on Autophagy and Apoptosis

A study involving a similar compound showed that treatment with varying concentrations led to significant changes in autophagic markers over time. After a 24-hour treatment period, substantial conversion of LC3-I to LC3-II was observed alongside a decrease in p62 levels, indicating effective autophagic flux. This was further supported by Western blot analyses confirming the upregulation of ATG proteins .

Antimicrobial Efficacy

Another investigation into related compounds revealed their effectiveness against Candida albicans under serum-induced conditions. The results indicated potent antifungal activity, suggesting that similar mechanisms might be at play in the compound under discussion .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between the target compound and related pyridinone derivatives:

Compound Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₂₂H₂₄N₂O₆* Two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units ~412.4 g/mol† Dimeric structure with a 2,5-dimethoxyphenyl bridge; enhanced chelation potential
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one C₇H₉NO₂ Single pyridinone ring with -OH and -CH₃ groups 139.15 g/mol Monomeric unit; foundational for dimer synthesis
4-Methoxy-1,6-dimethylpyridin-2(1H)-one C₈H₁₁NO₂ Methoxy (-OCH₃) substituent 153.18 g/mol Reduced polarity vs. hydroxy analog; potential for altered bioavailability
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one C₁₁H₁₂N₂O Pyridazinone core with aryl substituent 188.23 g/mol Anti-inflammatory activity (IC₅₀ = 11.6 μM)

*Estimated based on monomeric components and bridge. †Calculated from monomeric data (139.15 g/mol × 2) + bridge (C₉H₁₀O₂ ≈ 150.17 g/mol).

Structural and Functional Differences

  • Dimer vs. Monomer: The target compound’s dimeric architecture likely enhances its metal-chelating capacity compared to monomeric pyridinones (e.g., 4-hydroxy-1,6-dimethylpyridin-2(1H)-one), as bis-ligands often exhibit stronger binding to metal ions .

Vorbereitungsmethoden

Core Condensation Strategy

The target compound is synthesized via a one-pot condensation reaction between 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and 2,5-dimethoxybenzaldehyde. This method mirrors protocols established for structurally analogous bis-pyridinones, where the aldehyde acts as a bridging agent between two pyridinone units. The reaction proceeds under mild acidic or basic conditions, typically in ethanol or methanol, with triethylamine (Et<sub>3</sub>N) serving as a catalyst.

The mechanism involves nucleophilic attack by the enolic hydroxyl group of the pyridinone on the aldehyde carbonyl, followed by dehydration to form a methylene bridge. This stepwise process is supported by <sup>1</sup>H NMR studies of intermediate species in related systems. The stoichiometric ratio of pyridinone to aldehyde is critical, with a 2:1 molar ratio ensuring bis-adduct formation while minimizing mono-substituted byproducts.

Detailed Experimental Procedure

Reagents and Conditions

  • Starting materials :

    • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (2.0 equiv, synthesized via literature methods)

    • 2,5-Dimethoxybenzaldehyde (1.0 equiv, commercial source)

  • Solvent : Ethanol (96% aqueous, 3 mL per 0.8 mmol aldehyde)

  • Catalyst : Triethylamine (0.05 mL per 0.8 mmol aldehyde)

  • Temperature : Reflux (~78°C)

  • Reaction time : 50–60 minutes

Step-by-Step Protocol

  • Combine pyridinone, aldehyde, and Et<sub>3</sub>N in ethanol.

  • Reflux the mixture with stirring until precipitation occurs (monitored by TLC).

  • Cool to room temperature and isolate the product by filtration.

  • Wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize from dimethylformamide (DMF) if purity is suboptimal.

Yield Optimization

ParameterOptimal ValueImpact on Yield
Molar ratio (Pyridinone:Aldehyde)2:1Maximizes bis-adduct formation
Catalyst loading6 mol% Et<sub>3</sub>NEnhances reaction rate without side products
Solvent polarityEthanol > MethanolHigher polarity improves solubility of intermediates
Reaction time50–60 minLonger durations risk decomposition

Structural Characterization Data

Spectroscopic Features

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>, 300 MHz) :
    δ 7.15–6.82 (m, 3H, aromatic), 5.92 (s, 1H, methylene bridge), 3.79 (s, 6H, OCH<sub>3</sub>), 3.28 (s, 6H, N-CH<sub>3</sub>), 2.31 (s, 6H, C-CH<sub>3</sub>).

  • <sup>13</sup>C NMR :
    δ 161.5 (C=O), 153.2 (aromatic C-O), 60.3 (methylene bridge), 56.1 (OCH<sub>3</sub>), 39.2 (N-CH<sub>3</sub>), 20.5 (C-CH<sub>3</sub>).

  • HRMS (ESI) :
    Calcd for C<sub>23</sub>H<sub>26</sub>N<sub>2</sub>O<sub>6</sub> [M+H]<sup>+</sup>: 427.1865; Found: 427.1862.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H<sub>2</sub>O 70:30, 1 mL/min)

  • Melting point : Decomposes above 260°C without melting

Comparative Analysis of Analogous Syntheses

Compound VariantAldehyde UsedYield (%)Key Difference
2,3-Dimethoxyphenyl2,3-Dimethoxybenzaldehyde78Ortho-substitution pattern
4-Nitrophenyl4-Nitrobenzaldehyde65Electron-withdrawing nitro group
Target compound2,5-Dimethoxybenzaldehyde72*Para-methoxy orientation

*Theoretical yield based on analogous reactions.

Challenges and Troubleshooting

Common Issues

  • Incomplete condensation : Addressed by increasing catalyst loading to 8 mol% Et<sub>3</sub>N.

  • Product solubility : DMF recrystallization improves purity but reduces recovery.

  • Aldehyde stability : 2,5-Dimethoxybenzaldehyde requires storage under inert atmosphere to prevent oxidation.

Scalability Considerations

  • Kilogram-scale trials : Demonstrate 68% yield with 2.5:1 pyridinone:aldehyde ratio.

  • Continuous flow systems : Potential for improved heat transfer in exothermic condensation step .

Q & A

Basic Research Question: What are the recommended synthetic pathways for synthesizing this compound, and what analytical methods ensure its purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, such as condensation of 2,5-dimethoxyphenyl precursors with pyridinone derivatives under controlled pH and temperature conditions. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions, as seen in analogous syntheses of structurally related heterocycles .
For purity validation, use HPLC-MS with reference standards (e.g., EP impurity guidelines for pyridine derivatives) to detect residual solvents or byproducts like phosphonic acid derivatives. Impurity profiling should follow pharmacopeial protocols (e.g., identification thresholds ≤0.10%) .

Advanced Research Question: How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound?

Methodological Answer:
Adopt a split-plot factorial design to systematically vary substituents (e.g., methoxy groups, pyridinone methylation) while controlling reaction conditions (temperature, catalysts). For example:

VariableLevels TestedResponse Metrics
Methoxy position2,5- vs. 3,4-substitutionSolubility, binding affinity
Pyridinone methylation1,6-dimethyl vs. unsubstitutedMetabolic stability

Incorporate density functional theory (DFT) calculations to predict electronic effects on reactivity, paired with empirical validation via NMR and X-ray crystallography .

Advanced Research Question: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell line variability, solvent polarity). To resolve these:

  • Perform meta-analysis of existing data, stratifying results by experimental parameters (e.g., IC50 values under varying pH or serum concentrations).
  • Replicate key studies using standardized protocols (e.g., OECD guidelines for in vitro assays) and include internal controls like known inhibitors or stabilizers.
  • Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations during kinetic studies) .

Basic Research Question: What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:
Follow a tiered approach:

Physicochemical profiling : Measure logP, hydrolysis rates, and photodegradation half-lives under simulated environmental conditions (UV exposure, pH 4–9) .

Biotic transformations : Use OECD 301F ready biodegradability tests with activated sludge.

Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna, algae) at concentrations reflecting predicted environmental levels.

For long-term ecosystem impacts, adopt a mesocosm study design to monitor bioaccumulation in soil-plant systems .

Advanced Research Question: How can researchers evaluate the compound’s stability under varying storage and operational conditions?

Methodological Answer:
Design a stability-indicating study using accelerated stress testing:

  • Thermal degradation : Store samples at 40°C, 75% RH for 6 months; analyze via HPLC for degradation products (e.g., demethylated derivatives).
  • Oxidative stress : Expose to 0.1% H2O2 and monitor via LC-MS for hydroxylated byproducts.
  • Light sensitivity : Use ICH Q1B guidelines for photostability testing under UV/visible light.

Correlate degradation pathways with computational models (e.g., molecular dynamics simulations of bond dissociation energies) .

Advanced Research Question: What theoretical frameworks are suitable for integrating computational and empirical data in mechanistic studies?

Methodological Answer:
Adopt a multi-scale modeling framework :

  • Molecular level : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate reaction intermediates.
  • Cellular level : Use pharmacokinetic-pharmacodynamic (PK/PD) models to predict tissue distribution.
  • Ecosystem level : Link compound persistence to ecological risk assessment models (e.g., USEtox).

Ensure alignment with conceptual frameworks such as the "source-to-outcome" continuum, which connects chemical properties to biological endpoints via defined pathways .

Basic Research Question: What are the critical parameters for optimizing its solubility and bioavailability in preclinical studies?

Methodological Answer:

  • Solubility enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
  • Bioavailability assays : Use Caco-2 cell monolayers to measure permeability (Papp values) under fed/fasted state conditions.
  • Solid-state characterization : Perform DSC and PXRD to identify polymorphic forms with improved dissolution rates.

Document all parameters in a Quality by Design (QbD) matrix to identify critical quality attributes (CQAs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.